ethyl 3-[4,8-dimethyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate
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Overview
Description
Ethyl 3-[4,8-dimethyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core, a naphthylmethoxy group, and an ethyl ester side chain. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[4,8-dimethyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-2-one structure.
Introduction of the Naphthylmethoxy Group: The naphthylmethoxy group is introduced through an etherification reaction, where a naphthylmethanol derivative reacts with the chromen-2-one core in the presence of a suitable catalyst.
Esterification: The final step involves the esterification of the chromen-2-one derivative with ethyl propanoate under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[4,8-dimethyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.
Substitution: The naphthylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted chromen-2-one derivatives.
Scientific Research Applications
Ethyl 3-[4,8-dimethyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of ethyl 3-[4,8-dimethyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Ethyl 3-[4,8-dimethyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate can be compared with other similar compounds, such as:
Ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate: Similar structure but with an ethoxy group instead of a naphthylmethoxy group.
Ethyl 3-(4,8-dimethyl-7-{2-[(2-methyl-2-propanyl)oxy]-2-oxoethoxy}-2-oxo-2H-chromen-3-yl)propanoate: Contains a tert-butoxy group instead of a naphthylmethoxy group.
Biological Activity
Ethyl 3-[4,8-dimethyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate is a complex organic compound belonging to the chromone family, characterized by its unique structure that includes a chromenone core with various functional groups. This article delves into the biological activities associated with this compound, highlighting its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C27H26O5. The compound features a propanoate moiety attached to a chromone derivative that has multiple methyl and methoxy substituents. This structural complexity suggests a diverse range of biological activities.
Antioxidant Activity
Research indicates that compounds with similar structures often exhibit significant antioxidant properties. The presence of the chromone moiety is known to enhance radical scavenging activity, which can protect cells from oxidative stress. A study demonstrated that derivatives of chromones showed IC50 values in the micromolar range, indicating effective antioxidant potential against free radicals .
Anticancer Properties
This compound has been investigated for its anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines. For instance, a derivative exhibited an IC50 value of approximately 10 µM against human breast cancer cells, suggesting potent anticancer activity . The mechanism appears to involve apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines in macrophages, potentially through the NF-kB signaling pathway. This suggests its utility in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structure Highlights | Unique Features |
---|---|---|
Ethyl 3-(7-Methoxychromenone) | Contains a methoxy group on the chromenone | Simpler structure, less steric hindrance |
Ethyl 4-(Dimethylamino)benzoate | Features an amino group instead of a chromenone | Different biological activity profile |
Ethyl 5-(Hydroxyphenyl)-2-furoate | Possesses a furan ring instead of a chromenone | Exhibits different reactivity due to furan's electron-rich nature |
These comparisons highlight how variations in structure can influence biological activity, with this compound demonstrating unique therapeutic potentials.
Case Studies
- Anticancer Study : A recent study evaluated the effects of ethyl 3-[4,8-dimethyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-y]propanoate on human lung cancer cells (A549). The compound was shown to induce apoptosis through caspase activation and decrease cell viability significantly over 48 hours .
- Anti-inflammatory Research : Another investigation explored its anti-inflammatory effects in a murine model of arthritis. The results indicated that treatment with the compound reduced joint swelling and inflammatory markers significantly compared to control groups .
Properties
Molecular Formula |
C27H26O5 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
ethyl 3-[4,8-dimethyl-7-(naphthalen-2-ylmethoxy)-2-oxochromen-3-yl]propanoate |
InChI |
InChI=1S/C27H26O5/c1-4-30-25(28)14-12-23-17(2)22-11-13-24(18(3)26(22)32-27(23)29)31-16-19-9-10-20-7-5-6-8-21(20)15-19/h5-11,13,15H,4,12,14,16H2,1-3H3 |
InChI Key |
FAZKTIVHABASAV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC3=CC4=CC=CC=C4C=C3)C)OC1=O)C |
Origin of Product |
United States |
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